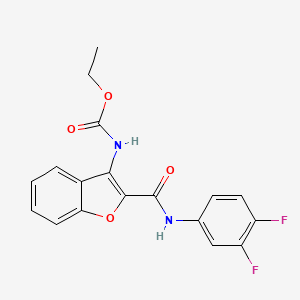

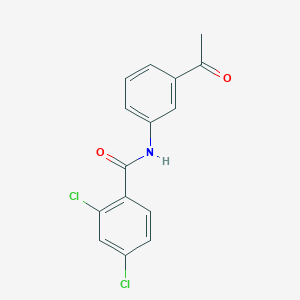

![molecular formula C24H35N3O4S2 B2378781 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide CAS No. 667892-20-8](/img/structure/B2378781.png)

2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs . It also contains a piperazine ring, which is a common feature in many drugs and is known for its wide range of biological activities.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition and Anticonvulsant Action

- Benzenesulfonamide derivatives, including 2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide, act as effective carbonic anhydrase inhibitors (Mishra et al., 2017). This enzyme plays a crucial role in various physiological processes. Some derivatives in this category have shown anticonvulsant activity, offering seizure protection in animal models.

Cancer Research and Tumor Inhibition

- Sulfonamide derivatives, including those with a structure similar to the compound , have been studied for their role in inhibiting tumor-associated enzymes like human carbonic anhydrase IX and XII (Congiu et al., 2015). These enzymes are involved in tumor growth and metastasis, making such compounds potential candidates for cancer therapy.

Crystal Structure and Computational Studies

- The compound's analogs have been subject to crystal structure studies and Density Functional Theory (DFT) calculations to understand their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017). These insights are crucial for designing more effective drugs and understanding their interaction with biological molecules.

Antimalarial Activity

- Piperazine derivatives, structurally related to the given compound, have been investigated for their potential anti-malarial activity (Cunico et al., 2009). This suggests a possible application of such compounds in treating malaria, a significant global health concern.

Cytotoxicity and Carbonic Anhydrase Inhibition

- Some derivatives have shown interesting cytotoxic activities, potentially crucial for anti-tumor activity studies, while also strongly inhibiting carbonic anhydrase isoforms (Gul et al., 2016). This dual action highlights their significance in cancer research.

Adenosine Receptor Antagonism

- Research has identified certain piperazine derivatives as potent antagonists of A2B adenosine receptors (Esteve et al., 2006), relevant in various pharmacologic applications including cardiac and inflammatory disorders.

Propiedades

IUPAC Name |

2,4,5-trimethyl-N-[2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O4S2/c1-17-13-21(5)23(15-19(17)3)32(28,29)25-7-8-26-9-11-27(12-10-26)33(30,31)24-16-20(4)18(2)14-22(24)6/h13-16,25H,7-12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZCUABOCZGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)